

Comprehensive review of 1,3-Thiazinane-2,6-dione and its analogs

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Compound of Interest

Compound Name: 1,3-Thiazinane-2,6-dione

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An In-Depth Technical Guide on **1,3-Thiazinane-2,6-dione** and its Analogs for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Among its derivatives, **1,3-thiazinane-2,6-dione** and its analogs have garnered interest due to their potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Synthesis

The core structure of **1,3-thiazinane-2,6-dione** features a six-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively, with carbonyl groups at positions 2 and 6. The fully saturated nature of the thiazinane ring allows for various conformational isomers, which can influence its interaction with biological targets.

While the synthesis of the parent **1,3-thiazinane-2,6-dione** is not extensively documented in readily available literature, a key synthetic route has been established for its analogs, specifically the 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones. This reaction involves the condensation of malonic acid with potassium thiocyanate and an appropriate acid anhydride.^[1] For instance, the reaction with acetic anhydride in acetic acid yields 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.^[1]

Table 1: Physical Properties of 5-Acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Analogs[1]

Analog	R Group	Melting Point (°C)
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione	-CH ₃	198-200
5-propionyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione	-C ₂ H ₅	Not Reported
5-butyryl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione	-C ₃ H ₇	Not Reported

Experimental Protocols

Synthesis of 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione[1]

Materials:

- Malonic acid
- Potassium thiocyanate
- Acetic anhydride
- Acetic acid

Procedure: A mixture of malonic acid, potassium thiocyanate, and acetic anhydride is prepared in acetic acid. The reaction mixture is heated, though the specific temperature and reaction time are not detailed in the available literature. The product, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, precipitates from the reaction mixture and can be isolated by filtration. The reported melting point of the purified product is 198-200 °C.

Note: This protocol is based on a summary of the synthesis and lacks specific quantities, stoichiometry, and purification details. Researchers should consult the original publication by Yuskovets, Moskvina, and Ivin for a complete experimental procedure.

Biological Activities and Analogs

Derivatives of the 1,3-thiazinane core exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[2\]](#)

Antimicrobial Activity

Heavy metal complexes of Schiff bases derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 2-aminophenol have demonstrated broad-spectrum antibacterial and antifungal activities.[\[3\]](#) 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione itself has been noted for its antibacterial activity, purportedly through inhibition of the HepG2 enzyme by binding to its thiol group.[\[4\]](#)

Anticancer Activity

Structurally related analogs, such as 1,3-thiazine-2,4-diones, have shown promising anticancer activity, particularly against leukemia cell lines.[\[5\]](#) Phenyl- and naphthyl-substituted thiazinediones have demonstrated selective antitumoral effects.[\[5\]](#)

Table 2: Anticancer Activity of Selected Thiazolidine-2,4-dione Analogs (as a proxy for potential 1,3-thiazinane-dione activity)

Compound	Cell Line	IC ₅₀ (μM)	Reference
14a	Caco-2	1.5	[6]
14a	HepG-2	31.5	[6]
5b	MCF-7	0.2 ± 0.01	[7]
5k	MDA-MB-468	0.6 ± 0.04	[7]
5g	PC-12	0.43 ± 0.06	[7]

Note: The data in Table 2 is for thiazolidine-2,4-dione derivatives, which are five-membered ring analogs of the six-membered 1,3-thiazinane-2,4-diones. This data is included to highlight the potential anticancer efficacy of the broader class of thiazinane-dione compounds.

Signaling Pathways

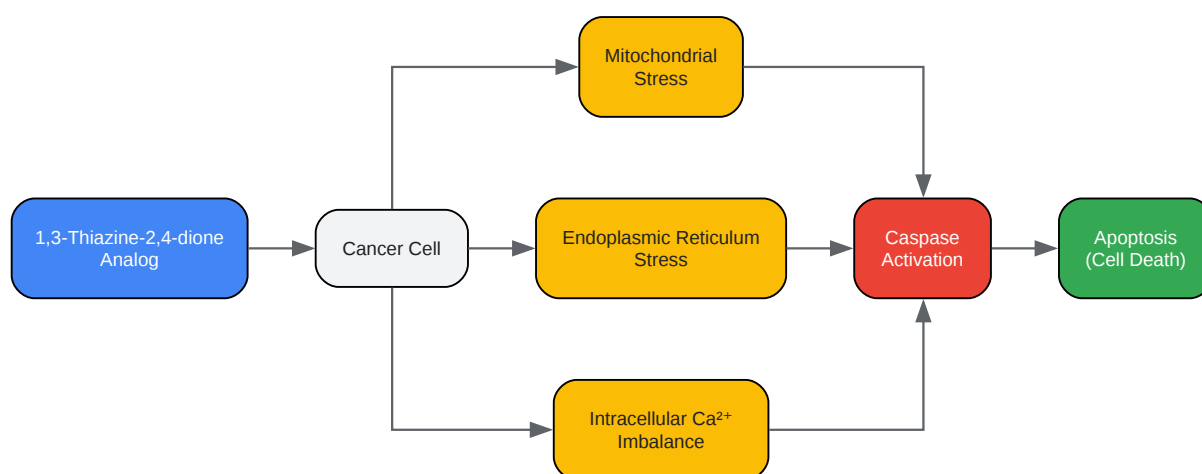
The mechanism of action for the anticancer activity of 1,3-thiazine-2,4-dione analogs appears to involve the induction of apoptosis.[5] This programmed cell death is initiated through a cascade of molecular events.

Apoptosis Induction by 1,3-Thiazine-2,4-dione Analogs

Studies on phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have revealed that these compounds cause cell death characterized by DNA fragmentation.[5] The underlying mechanism is believed to involve:

- **Caspase Cascade Activation:** A family of cysteine proteases that are central to the execution of apoptosis.
- **Imbalance in Intracellular Calcium (Ca^{2+}):** Disruption of calcium homeostasis is a known trigger for apoptosis.
- **Mitochondrial Metabolism and/or Endoplasmic Reticulum Stress:** These cellular stresses can lead to the activation of apoptotic pathways.

Below is a simplified diagram illustrating the proposed apoptotic pathway initiated by 1,3-thiazine-2,4-dione analogs.

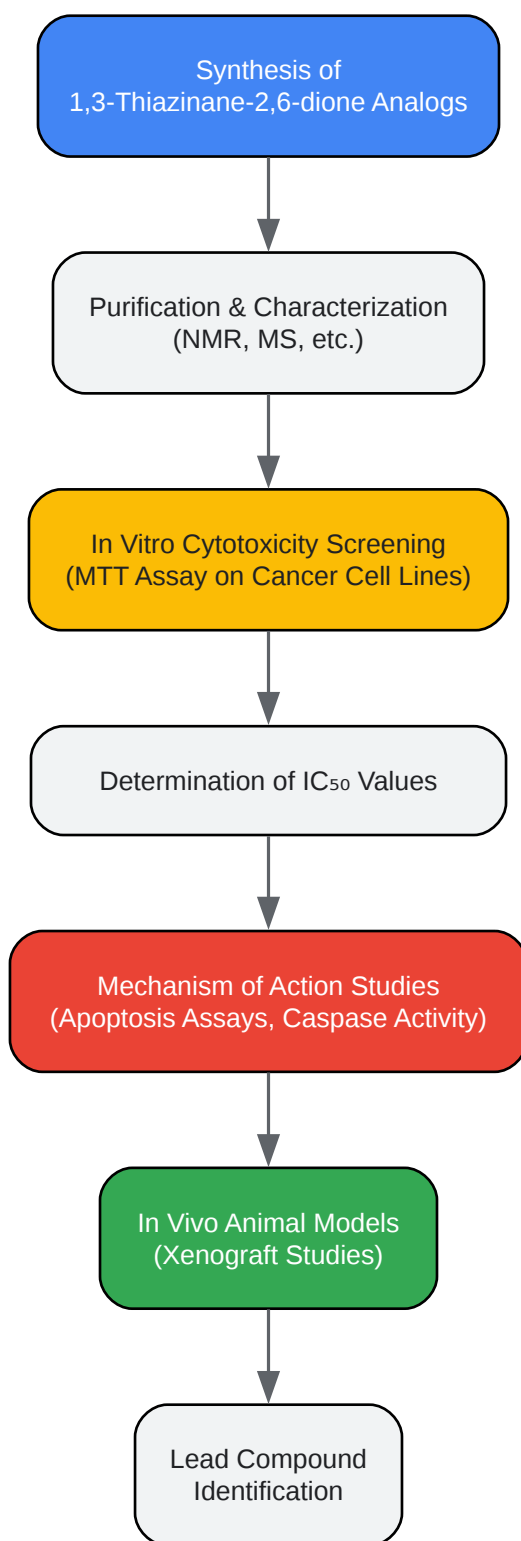


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Caption: Proposed apoptotic pathway induced by 1,3-thiazine-2,4-dione analogs.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel **1,3-thiazinane-2,6-dione** analogs for their anticancer potential typically follows a standardized workflow.



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Caption: Standard workflow for anticancer drug screening of novel compounds.

Conclusion

1,3-Thiazinane-2,6-dione and its analogs represent a promising class of heterocyclic compounds with diverse biological activities. While research into the parent compound is ongoing, studies on its analogs, particularly 1,3-thiazine-2,4-diones and 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones, have revealed significant potential in the development of new antimicrobial and anticancer agents. Further investigation is warranted to fully elucidate the structure-activity relationships, optimize the synthetic routes, and explore the full therapeutic potential of this versatile scaffold. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

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